4-[(5-Bromopyrimidin-2-yl)thio]aniline
Description
Significance of Pyrimidine (B1678525) Derivatives as a Scaffold in Chemical and Biological Research
The pyrimidine ring system is a fundamental heterocyclic scaffold that is integral to numerous biological processes and medicinal agents. gsconlinepress.com As a core component of nucleobases such as cytosine, thymine, and uracil, pyrimidines are essential building blocks of DNA and RNA. researchgate.netwjarr.com This biological ubiquity is a primary reason for their extensive investigation and application in drug discovery. nih.gov
The pyrimidine core is present in a variety of vitamins, including thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). gsconlinepress.comresearchgate.net Beyond their natural roles, synthetic pyrimidine derivatives have been developed into a vast array of therapeutic agents with a wide spectrum of pharmacological activities. ijpsr.com Researchers have successfully synthesized pyrimidine analogs that demonstrate antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects. nih.govnih.gov
The versatility of the pyrimidine scaffold allows for structural modifications that can fine-tune the biological activity of the resulting compounds. researchgate.net For instance, the anticancer drug 5-fluorouracil (B62378) is a pyrimidine derivative that functions as an antimetabolite. researchgate.net The development of numerous pyrimidine-based compounds has led to significant clinical applications, including treatments for cancer, infections, and metabolic disorders. gsconlinepress.comnih.gov The ability to alter the pyrimidine ring or its substituents has made it a privileged structure in medicinal chemistry, continually driving research into new derivatives. gsconlinepress.comnih.gov
Table 1: Examples of Biologically Active Pyrimidine Derivatives
| Compound Name | Biological Role / Therapeutic Use |
|---|---|
| Uracil | Component of Ribonucleic Acid (RNA) researchgate.net |
| Thymine | Component of Deoxyribonucleic Acid (DNA) researchgate.net |
| Cytosine | Component of DNA and RNA researchgate.net |
| 5-Fluorouracil | Anticancer Agent researchgate.net |
| Trimethoprim | Antibacterial Drug (DHFR inhibitor) researchgate.net |
Contextual Importance of Thioether-Linked Pyrimidine-Aniline Structures in Medicinal Chemistry
The integration of a thioether (-S-) linkage connecting a pyrimidine ring to an aniline (B41778) group creates a specific molecular architecture with significant potential in drug design. Thioether groups are important in medicinal chemistry as they can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The sulfur atom can also participate in crucial drug-receptor interactions. nih.gov
The synthesis of thioether-linked pyrimidines is a well-established area of research. For example, nucleophilic substitution reactions are commonly employed, where a thiol-containing compound reacts with a halogenated pyrimidine. researchgate.net Specifically, the synthesis of 2-thio-substituted pyrimidines is a common strategy to create intermediates for further elaboration into biologically active molecules. nih.gov This synthetic accessibility allows chemists to generate libraries of thioether-linked pyrimidine-aniline analogs for biological screening.
Overview of Research Directions for the Chemical Compound and Its Analogues
Given that 4-[(5-Bromopyrimidin-2-yl)thio]aniline serves as a research chemical, its primary value lies in its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications. theclinivex.com The research directions for this compound and its analogues are guided by the known biological activities of similar chemical structures.
One major avenue of research is the development of kinase inhibitors for cancer therapy. The pyrimidine-aniline scaffold is a known motif in this area. mdpi.com The bromine atom on the pyrimidine ring of the title compound is a key feature, enabling Suzuki or Stille coupling reactions to introduce various aryl or heteroaryl groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitory activity against specific cancer-related kinases like Mer and c-Met. mdpi.com
Another significant research direction is the exploration of antimicrobial agents . Pyrimidine derivatives have a long history of use as antibacterial and antifungal agents. nih.govnih.gov Analogues of this compound could be synthesized and screened for activity against various microbial strains, including drug-resistant ones like Staphylococcus aureus. researchgate.netnih.gov
Furthermore, the general biological screening of novel derivatives is a viable research path. The pyrimidine scaffold is associated with a very broad range of activities, including anti-inflammatory, analgesic, and antiviral properties. nih.govopenmedicinalchemistryjournal.com Therefore, new molecules synthesized from this compound could be tested in a variety of biological assays to uncover new therapeutic leads for a wide range of diseases.
Table 2: Potential Research Applications for Analogues of this compound
| Research Area | Rationale | Potential Target |
|---|---|---|
| Oncology | Pyrimidine-aniline scaffold is a known kinase inhibitor motif. mdpi.com | Receptor Tyrosine Kinases (e.g., Mer, c-Met) mdpi.com |
| Infectious Diseases | Pyrimidine derivatives exhibit broad antimicrobial activity. nih.govnih.gov | Bacterial and Fungal Pathogens nih.gov |
| Inflammation | Thiazolo[4,5-d]pyrimidine derivatives show anti-inflammatory properties. openmedicinalchemistryjournal.com | Inflammatory Pathway Enzymes |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDXNLRTAYPJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005199 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-61-6 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)thio]aniline | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Derivatization of 4 5 Bromopyrimidin 2 Yl Thio Aniline
Established Synthetic Routes to 4-[(5-Bromopyrimidin-2-yl)thio]aniline
The primary and most direct synthesis of this compound involves the coupling of two key precursors: a halogenated pyrimidine (B1678525) and an aniline (B41778) derivative. chemicalbook.com This approach is a cornerstone of heterocyclic synthesis, relying on predictable reaction mechanisms.
Preparation of Halogenated Pyrimidine Precursors
The critical precursor for the synthesis is 5-bromo-2-chloropyrimidine. This dihalogenated pyrimidine serves as the electrophilic component in the key bond-forming reaction. Its synthesis typically begins with more common pyrimidine derivatives, such as 2-hydroxypyrimidine or its brominated analog, 5-bromo-2-hydroxypyrimidine.
A prevalent method involves the chlorination of a hydroxypyrimidine using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is widely employed for this transformation. For instance, 5-bromo-2-hydroxypyrimidine can be converted to 5-bromo-2-chloropyrimidine by heating with phosphorus oxychloride, often in the presence of a base like triethylamine or N,N-dimethylaniline to neutralize the HCl generated. chemicalbook.comgoogle.com Another approach starts with 2-hydroxypyrimidine, which is first brominated and then chlorinated. google.compatsnap.com Alternative, less harsh methods are also being developed to avoid the use of phosphorus oxychloride, which is toxic and produces significant waste. chemicalbook.com
Table 1: Selected Synthetic Routes for 5-Bromo-2-chloropyrimidine
| Starting Material | Key Reagents | Typical Conditions | Yield | Reference |
| 5-bromo-2-hydroxypyrimidine | Phosphorus oxychloride (POCl₃), Toluene, Triethylamine | Heat at 80-85 °C for 6 hours | Not specified | chemicalbook.com |
| 5-bromo-2-hydroxypyrimidine | N,N-dimethyl-formamide (DMF), Cetyltrimethylammonium chloride, Hydrochloric acid | Heat at 40 °C for 12 hours | 91% | chemicalbook.comchemicalbook.com |
| 2-hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide | Heat at 30-100 °C for 8-14 hours | Not specified | patsnap.com |
| 2-hydroxypyrimidine | Toluene, Tribromopyridine | Heat at 80 °C for 8 hours | 80% (for 5-bromo-2-hydroxypyrimidine intermediate) | chemicalbook.com |
Thioether Linkage Formation Strategies (e.g., Nucleophilic Substitution)
The formation of the thioether linkage in this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. chemicalbook.com In this step, the electron-deficient pyrimidine ring of 5-bromo-2-chloropyrimidine is attacked by a sulfur nucleophile. The chlorine atom at the C2 position is an excellent leaving group, facilitated by the electron-withdrawing nature of the ring nitrogens.
The nucleophile of choice is the thiolate anion generated from 4-aminothiophenol. The reaction proceeds as the sulfur atom of the thiophenol attacks the C2 position of the pyrimidine ring, displacing the chloride ion. This reaction is a classic example of SNAr, a fundamental process in the functionalization of electron-poor aromatic and heteroaromatic systems. nih.govnih.gov
Reaction Pathways for Aniline Moiety Incorporation
The aniline moiety is introduced into the final molecule concurrently with the formation of the thioether bond. By using 4-aminothiophenol as the nucleophile, the entire 4-aminophenylthio group is installed in a single synthetic step. chemicalbook.com This efficient strategy combines the thioether linkage formation and the incorporation of the aniline functional group.
Table 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
| Electrophile | Nucleophile | Product | Reaction Type |
| 5-Bromo-2-chloropyrimidine | 4-Aminothiophenol | This compound | Nucleophilic Aromatic Substitution (SNAr) |
Advanced Synthetic Strategies in Pyrimidine Chemistry Relevant to the Compound
While the established route is effective, modern synthetic methods offer alternative and potentially more versatile pathways for creating C-N and C-S bonds in pyrimidine systems. These advanced strategies can provide milder reaction conditions, broader substrate scope, and access to a wider range of derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a staple in medicinal chemistry for synthesizing aryl amines from aryl halides or triflates. wikipedia.org In the context of pyrimidine chemistry, the Buchwald-Hartwig reaction can be employed to couple amines with halogenated pyrimidines. nih.govresearchgate.netthieme-connect.com
For a molecule like this compound, this methodology could be applied in several ways. For instance, an alternative synthesis could involve first installing a protected aminothiol onto the pyrimidine ring, followed by a Buchwald-Hartwig coupling of an amine to the C5-bromo position. More directly, the methodology is highly relevant for the synthesis of N-aryl-2-aminopyrimidine derivatives, which are structural analogs. nih.gov The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and has evolved over time, with sterically hindered, electron-rich phosphine ligands often providing the best results. wikipedia.org
Table 3: Typical Components of a Buchwald-Hartwig Amination Reaction
| Component | Examples | Function |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Dichlorobis(triphenylphosphine)palladium(II) | Facilitates the catalytic cycle (oxidative addition, reductive elimination) |
| Phosphine Ligand | Xantphos, BINAP, DPPF, t-Bu₃P | Stabilizes the palladium center and modulates its reactivity |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Promotes deprotonation of the amine and facilitates the catalytic cycle |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for accelerating reaction rates and often improving yields. nih.govsemanticscholar.orgresearchgate.netnanobioletters.com The technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. nih.gov
This technology is well-suited for the synthesis of heterocyclic compounds, including pyrimidine derivatives. semanticscholar.orgnanobioletters.comnih.gov The nucleophilic aromatic substitution reaction to form the thioether linkage in this compound could potentially be accelerated using microwave irradiation. One-pot, multi-component reactions to build complex pyrimidine-based scaffolds are also frequently performed under microwave conditions, highlighting the efficiency and eco-friendly nature of this approach. nih.gov The advantages include high yields, short reaction times (often minutes instead of hours), and operational simplicity. nih.gov
Optimization of Reaction Conditions for Yield and Purity
The primary synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 5-Bromo-2-chloropyrimidine with 4-Aminothiophenol. The efficiency of this reaction is highly dependent on the chosen conditions, and optimization is crucial for maximizing product yield and purity.
A commonly employed and effective method utilizes potassium carbonate (K2CO3) as a base in a dry dimethyl sulfoxide (B87167) (DMSO) solvent. The reaction mixture is heated to 120°C for approximately 2.5 hours under an inert nitrogen atmosphere, which has been reported to produce the target compound in a 74% yield after purification by silica gel chromatography chemicalbook.com.
The optimization of such SNAr reactions involves the systematic variation of several key parameters, including the base, solvent, temperature, and reaction time. The choice of base is critical for the deprotonation of the thiophenol, thereby activating it as a nucleophile. While inorganic bases like potassium carbonate are effective, other bases such as cesium carbonate or organic bases like diisopropylethylamine (DIPEA) could be explored google.comnih.gov. The solvent plays a crucial role in reactant solubility and reaction rate; polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), and acetonitrile are often preferred for SNAr reactions google.com. Temperature is another key factor; while elevated temperatures are often necessary, they can also lead to side product formation, necessitating a careful balance to achieve optimal results chemrxiv.org.
Interactive Table:
| Parameter | Condition | Reported Yield | Reference |
|---|---|---|---|
| Reactants | 5-Bromo-2-chloropyrimidine, 4-Aminothiophenol | 74% | chemicalbook.com |
| Base | Potassium Carbonate (K2CO3) | 74% | chemicalbook.com |
| Solvent | Dimethyl Sulfoxide (DMSO) | 74% | chemicalbook.com |
| Temperature | 120 °C | 74% | chemicalbook.com |
| Time | 2.5 hours | 74% | chemicalbook.com |
This table summarizes the specific reaction conditions reported for the synthesis of this compound.
Interactive Table:
| Parameter | Variations for Optimization | Rationale |
|---|---|---|
| Base | Cesium Carbonate, Sodium Carbonate, DIPEA, Triethylamine | Base strength and solubility can significantly impact reaction rate and yield. |
| Solvent | DMF, Acetonitrile, THF | Solvent polarity affects reactant solubility and the stability of the Meisenheimer intermediate, influencing the reaction outcome google.comresearchgate.net. |
| Temperature | Room Temperature to 150 °C | Lowering the temperature may reduce side products and improve purity, while higher temperatures can accelerate the reaction rate google.comchemrxiv.org. |
| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) | May enhance reaction rates, especially in biphasic systems or with less soluble bases. |
This table outlines potential parameters that could be varied to optimize the synthesis for yield and purity, based on general principles of similar chemical reactions.
Synthesis of Structural Analogues and Derivatives of this compound
The this compound scaffold serves as a versatile template for the generation of diverse chemical libraries. Structural modifications can be systematically introduced at three key positions: the pyrimidine ring, the aniline moiety, and through the construction of larger, fused heterocyclic systems.
Modifications on the Pyrimidine Ring System
The bromine atom at the 5-position of the pyrimidine ring is a key functional handle for introducing structural diversity through various metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space around the pyrimidine core.
Suzuki Cross-Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond by coupling the 5-bromo position with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids nih.govillinois.edumdpi.com. This allows for the introduction of diverse aromatic and heterocyclic substituents.
Buchwald-Hartwig Amination: This reaction provides a powerful method for C-N bond formation, allowing the substitution of the bromine atom with a wide range of primary and secondary amines wikipedia.orgorganic-chemistry.org. This is a key strategy for introducing substituted amino groups at the 5-position of the pyrimidine ring.
Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira reaction is employed. This palladium-copper co-catalyzed reaction couples the 5-bromo group with terminal alkynes, creating a C(sp²)-C(sp) bond wikipedia.orgresearchgate.netorganic-chemistry.org.
Interactive Table:
| Reaction Type | Reagent Class | Resulting Substituent at 5-Position |
|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid (R-B(OH)2) | Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R1R2NH) | Substituted Amino (e.g., -NHPh, -N(CH3)2) |
This table illustrates major cross-coupling strategies for modifying the pyrimidine ring of this compound.
Substituent Variations on the Aniline Moiety
The aniline portion of the molecule offers two main sites for modification: the aromatic ring and the primary amino group.
Derivatives with substitutions on the aniline aromatic ring are typically synthesized by employing appropriately substituted 4-aminothiophenol precursors in the initial SNAr reaction with 5-bromo-2-chloropyrimidine nih.gov. This approach allows for the introduction of a wide array of functional groups, such as alkyl, alkoxy, or halogen substituents, onto the aniline ring.
Alternatively, the primary amino group (-NH2) of the parent molecule can be directly functionalized. For instance, it can react with isocyanates to form urea derivatives. A documented example is the reaction of this compound with 2-nitrobenzoyl isocyanate, which yields the corresponding N-acylurea derivative chemicalbook.com. Further derivatization could include acylation to form amides or reductive amination to produce secondary or tertiary amines.
Interactive Table:
| Modification Site | Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|---|
| Amino Group (-NH2) | Urea Formation | 2-Nitrobenzoyl isocyanate | -NH-C(=O)NH-Ar |
| Amino Group (-NH2) | Acylation | Acetyl Chloride | -NH-C(=O)CH3 |
| Aniline Ring | SNAr with substituted precursor | 3-Methyl-4-aminothiophenol | 3-Methylaniline moiety |
This table provides examples of synthetic modifications targeting the aniline moiety.
Development of Hybrid Heterocyclic Systems Incorporating the Pyrimidine-Thioaniline Core
The this compound core is an excellent starting material for the construction of more complex, fused heterocyclic systems. The presence of the reactive amino group on the aniline ring, combined with the pyrimidine ring, allows for various cyclization strategies to build new rings.
One common approach involves reacting the aniline's amino group with a bifunctional reagent that can subsequently cyclize onto the pyrimidine ring or an adjacent substituent. This can lead to the formation of polycyclic systems such as pyrimidopyrimidines or thienopyrimidines, depending on the reactants and reaction conditions nih.govias.ac.inderpharmachemica.com. For example, appropriately substituted aminopyrimidines can undergo cyclization with reagents like acetylacetone or ethyl acetoacetate to form fused pyrimidopyrimidine structures ias.ac.in. Another strategy involves intramolecular cyclization, where a functional group, previously installed on the pyrimidine or aniline ring, reacts with the amino group to close a new ring, forming a tricyclic or tetracyclic system. Such fused systems are of significant interest in medicinal chemistry as they can lead to molecules with novel three-dimensional shapes and biological activities nih.govptfarm.pl.
Interactive Table:
| Fused System | General Precursor | Potential Cyclization Reagent |
|---|---|---|
| Pyrimido[4,5-d]pyrimidine | 4-Amino-5-cyanopyrimidine derivative | Formic Acid / Formamide |
| Thiazolo[3,2-a]pyrimidine | Dihydropyrimidine-2-thione derivative | α-Haloketone |
This table lists examples of fused heterocyclic systems that can be developed from pyrimidine-based precursors, illustrating potential synthetic pathways from the core structure.
Advanced Structural Characterization and Spectroscopic Analysis
Comprehensive Spectroscopic Analysis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline and its Derivatives
Spectroscopic methodologies provide a wealth of information regarding the electronic and vibrational states of a molecule, which are intrinsic to its specific structure. The combined use of NMR, MS, and FT-IR allows for a complete and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, analysis of closely related 5-bromo-pyrimidine derivatives allows for a detailed prediction of its expected NMR spectra. ijpcbs.com
In the ¹H NMR spectrum, the protons of the pyrimidine (B1678525) ring are expected to appear as distinct singlets. The proton at the C4 and C6 positions of the pyrimidine ring would likely resonate at a downfield chemical shift, typically in the range of δ 8.4-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms. ijpcbs.com The aniline (B41778) moiety would exhibit a characteristic AA'BB' splitting pattern for the aromatic protons. The two protons ortho to the amino group would appear as a doublet, as would the two protons ortho to the thioether linkage. The amino (-NH₂) protons would likely be observed as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts. For instance, C5, being bonded to a bromine atom, would have a chemical shift influenced by the halogen's electronegativity and would be expected in the region of 104-105 ppm. ijpcbs.com The carbons of the aniline ring would show four distinct signals, with the carbon attached to the sulfur atom and the carbon attached to the amino group having characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine H-4/H-6 | ~ 8.45 (s, 2H) | ~ 161.5 |
| Aniline H (ortho to -NH₂) | ~ 6.70 (d, J = 8.5 Hz, 2H) | ~ 115.0 |
| Aniline H (ortho to -S-) | ~ 7.40 (d, J = 8.5 Hz, 2H) | ~ 135.0 |
| -NH₂ | broad singlet | - |
| Pyrimidine C-2 | - | ~ 174.5 |
| Pyrimidine C-5 | - | ~ 104.5 |
| Aniline C (ipso to -S-) | - | ~ 120.0 |
| Aniline C (ipso to -NH₂) | - | ~ 148.0 |
Note: Predicted values are based on data from structurally similar compounds. s = singlet, d = doublet, J = coupling constant.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₈BrN₃S.
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M+). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M+ and M+2 peaks. libretexts.org The presence of this isotopic signature provides strong evidence for the incorporation of a single bromine atom in the molecule. Electron ionization mass spectrometry (EIMS) would also reveal characteristic fragmentation patterns that can further support the proposed structure. For instance, cleavage of the C-S bond or fragmentation of the pyrimidine ring could be observed. In studies of similar 5-bromo-pyrimidine derivatives, the molecular ion peak is often observed with high relative abundance. ijpcbs.com
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₈BrN₃S |
| Molecular Weight (for ⁷⁹Br) | 280.97 g/mol |
| Molecular Weight (for ⁸¹Br) | 282.97 g/mol |
| HRMS (ESI) [M+H]⁺ (for ⁷⁹Br) | 281.9780 |
| HRMS (ESI) [M+H]⁺ (for ⁸¹Br) | 283.9759 |
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.
The N-H stretching vibrations of the primary amine (-NH₂) in the aniline moiety would typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine and benzene (B151609) rings would produce a series of sharp absorption bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-S stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹. The C-Br stretching vibration would be expected to appear at lower wavenumbers, typically below 600 cm⁻¹. Analysis of related bromo-pyrimidine compounds shows characteristic absorptions for the pyrimidine ring and other functional groups in these expected regions. ijpcbs.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch (Aromatic/Pyrimidine) | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-S Stretch | 600 - 800 |
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.
Prediction of Binding Modes and Affinities with Biological Macromolecules
While specific molecular docking studies exclusively focused on "4-[(5-Bromopyrimidin-2-yl)thio]aniline" are not extensively detailed in the public domain, research on structurally similar pyrimidine-thioether derivatives provides a framework for understanding its potential interactions. For instance, pyrimidine (B1678525) derivatives have been docked against various protein targets, including kinases, which are often implicated in cancer and inflammatory diseases. The binding affinity, typically expressed as a binding energy (kcal/mol), indicates the strength of the interaction. Lower binding energies suggest a more stable and favorable interaction.
In silico docking studies on related pyrimidine-2-thiol (B7767146) derivatives have been performed against targets like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to predict their anti-inflammatory potential. ashdin.com Similarly, various pyrimidine analogs have been evaluated for their potential as inhibitors of SARS-CoV-2 main protease (Mpro) and human cyclin-dependent kinase 2. nih.govnih.gov These studies often reveal that the pyrimidine core acts as a crucial scaffold for binding within the active site of these enzymes.
Table 1: Illustrative Binding Affinities of Related Pyrimidine Derivatives (Note: This table is illustrative and based on studies of similar compounds, as specific data for this compound is not available.)
| Target Protein | Ligand Type | Predicted Binding Energy (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | Pyrimidine-2-thiol derivative | -7.0 to -9.0 |
| SARS-CoV-2 Mpro | Pyridopyrimidine derivative | -6.5 to -8.5 |
| Cyclin-Dependent Kinase 2 | Substituted pyrimidine | -7.4 to -7.9 nih.gov |
Identification of Key Interacting Residues and Binding Site Characteristics
The analysis of docking poses allows for the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For "this compound," the aniline (B41778) and pyrimidine rings are expected to form significant interactions. The nitrogen atoms in the pyrimidine ring and the amino group of the aniline moiety can act as hydrogen bond acceptors and donors, respectively. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The thioether linkage provides flexibility, allowing the molecule to adopt a conformation that fits optimally within the binding site.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, are employed to investigate the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of a compound. For "this compound," DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.
Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Analysis
FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
For "this compound," the HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may be distributed over the electron-deficient bromopyrimidine ring. This distribution would influence its reactivity in chemical reactions and its interactions with biological targets.
Table 2: Illustrative Electronic Properties from DFT/FMO Analysis (Note: This table is illustrative and based on general principles, as specific calculated values for this compound are not readily available in published literature.)
| Property | Predicted Characteristic |
| HOMO Energy | Relatively high (electron-donating) |
| LUMO Energy | Relatively low (electron-accepting) |
| HOMO-LUMO Gap | Moderate, indicating potential reactivity |
| Molecular Electrostatic Potential | Negative potential around pyrimidine nitrogens and bromine; Positive potential around aniline amino group |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are used to predict the activity of new, unsynthesized compounds.
While a specific QSAR model for "this compound" has not been identified in the reviewed literature, QSAR studies on broader classes of pyrimidine derivatives are common. researchgate.net These studies typically use a set of known active and inactive compounds to develop a model based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological.
A QSAR model for a series of pyrimidine-thioaniline derivatives could help in identifying the key structural features that contribute to a particular biological activity. For instance, it could quantify the impact of substituents on the aniline or pyrimidine ring on the compound's potency. The development of such a model would be a valuable step in the rational design of more effective analogs of "this compound."
In Silico Prediction of Absorption and Distribution Parameters
While no specific in silico Absorption, Distribution, and Metabolism (ADM) data for this compound is publicly available, computational models are routinely used to predict these properties for novel compounds. enamine.net These predictions are vital for early-stage drug development to assess the potential pharmacokinetic behavior of a drug candidate.
Various software platforms and web-based tools are available for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These tools utilize large databases of experimentally determined properties of existing drugs and chemicals to build predictive models. For this compound, these models would predict parameters such as:
Aqueous Solubility: Crucial for absorption.
Human Intestinal Absorption (HIA): Percentage of drug absorbed from the gut.
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood.
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.
Table 3: Example of a Predicted ADM Profile for a Hypothetical Pyrimidine Derivative
| ADM Parameter | Predicted Value | Interpretation |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble |
| Human Intestinal Absorption | >90% | Well absorbed |
| Plasma Protein Binding | >95% | Highly bound |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of interaction with CYP2D6 substrates |
Predicting whether a compound can cross the blood-brain barrier (BBB) is essential for developing drugs targeting the central nervous system (CNS) or for avoiding CNS side effects for peripherally acting drugs. While in silico models provide initial estimates, in vitro cell-based assays are the gold standard for more accurate prediction.
The Madin-Darby Canine Kidney (MDCK) cell line, particularly when transfected with the human MDR1 gene (MDCKII-hMDR1), is a widely used model for assessing BBB permeability. These cells form a tight monolayer that mimics the BBB and expresses the P-glycoprotein (P-gp) efflux transporter, a key factor in limiting brain penetration of many drugs.
In such an assay, this compound would be applied to one side of the cell monolayer (apical or basolateral), and its concentration on the opposite side would be measured over time. This allows for the calculation of the apparent permeability coefficient (Papp). The ratio of Papp in the basolateral-to-apical direction versus the apical-to-basolateral direction gives the efflux ratio (ER). An ER significantly greater than 1 suggests that the compound is a substrate for P-gp and is actively pumped out of the cells, indicating poor BBB penetration.
Table 4: Illustrative Data from a MDCKII-hMDR1 Assay for a Test Compound
| Parameter | Value | Interpretation |
| Papp (A→B) (10⁻⁶ cm/s) | 1.5 | Low to moderate passive permeability |
| Papp (B→A) (10⁻⁶ cm/s) | 9.0 | High permeability in the efflux direction |
| Efflux Ratio (ER) | 6.0 | Strong P-gp substrate, likely poor BBB penetration |
Biological Evaluation and Mechanistic Research in Vitro and Cellular Level
Enzyme Inhibition Studies of 4-[(5-Bromopyrimidin-2-yl)thio]aniline and its Derivatives
The therapeutic potential of chemical compounds is often rooted in their ability to selectively inhibit enzymes that are critical for disease processes. The this compound scaffold and its derivatives, particularly those based on the anilinopyrimidine core, have been the subject of various investigations to determine their inhibitory effects on a range of enzymes. These studies are crucial for elucidating mechanisms of action and identifying potential applications in medicine.
S-adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of polyamines like spermidine (B129725) and spermine, which are essential for cell growth and proliferation. wikipedia.org This makes AdoMetDC an attractive target for cancer therapy. exlibrisgroup.com Inhibition of this enzyme can suppress the production of polyamines, thereby hindering the rapid division of cancer cells. nih.gov
Derivatives of the AdoMetDC inhibitor mitoguazone (B1683906) (MGBG), such as SAM486A, have demonstrated potent and specific inhibition of the enzyme. nih.gov While direct studies on this compound are not extensively documented, research on related structures provides insight. For instance, inhibitors are often competitive with respect to the S-adenosylmethionine substrate. nih.gov The inhibition mechanism can involve the formation of an initial enzyme-inhibitor complex, which then undergoes a slow isomerization. Potent inhibitors are often developed as analogues of S-adenosylmethionine. nih.govnih.gov The development of novel AdoMetDC inhibitors often involves computational screening of large compound libraries to identify new scaffolds. exlibrisgroup.com
Phosphodiesterase (PDE) enzymes are involved in regulating the levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular processes, including inflammation. nih.gov PDE4 inhibitors, in particular, have been explored for treating inflammatory conditions by increasing cAMP levels. nih.gov
Research into pyrimidine (B1678525) derivatives has shown their potential as PDE4 inhibitors. nih.gov Pyrimidine-based scaffolds are considered for molecular optimization to achieve improved potency and selectivity, especially towards the PDE4B subfamily, which is predominant in controlling inflammatory responses. nih.gov While specific data for this compound is limited, related pyrimidine and pyrazolo-pyrimidine scaffolds have yielded compounds with significant PDE4 inhibitory activity, with some derivatives showing IC50 values in the nanomolar range. nih.gov The planarity of such heterocyclic systems is thought to contribute to a better interaction within the enzyme's active site, leading to a more pronounced inhibitory effect. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a critical enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer drugs. nih.govmdpi.comwikipedia.org Many DHFR inhibitors are structurally related to folic acid and feature a 2,4-diamino substitution on a pyrimidine ring. nih.govresearchgate.net
Derivatives based on the pyrimidine scaffold have been designed and developed as potential DHFR inhibitors. nih.gov For example, pyrimidine-clubbed benzimidazole (B57391) derivatives have been investigated as a novel class of DHFR inhibitors to combat antibiotic resistance. nih.gov In some studies, pyrazolo[3,4-d]pyrimidine analogues have shown potent hDHFR inhibition, with certain compounds exhibiting IC50 values below 1 µM, which is more potent than the standard drug Methotrexate. nih.gov These findings suggest that the anilinopyrimidine core of the title compound is relevant for DHFR inhibition.
Enoyl-ACP Reductase (InhA) Inhibition
Enoyl-acyl carrier protein reductase (ENR or FabI) is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway and is a target for developing new antibacterial agents. hilarispublisher.comnih.govnih.govwikipedia.org Molecular modeling studies have been used to investigate the inhibitory potential of pyrimidine-based compounds against Enoyl-ACP reductase. hilarispublisher.com These studies aim to understand the interactions between the compounds and the enzyme's active site. hilarispublisher.com While direct experimental data for this compound is not available, research on thiopyridine derivatives has identified compounds that inhibit both the purified ENR enzyme and bacterial growth, demonstrating a link between enzyme inhibition and antibacterial activity. nih.gov
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial blood glucose levels. jocpr.comnih.govplos.orgnih.gov Various classes of compounds, including pyrimidine derivatives, have been evaluated for their α-glucosidase inhibitory potential. jocpr.comjocpr.comresearchgate.netnih.gov
Studies on different series of pyrimidine derivatives have revealed compounds with significant inhibitory activity, sometimes exceeding that of the standard drug acarbose. nih.govresearchgate.net For example, a series of 2,4,6-triaryl pyrimidine derivatives showed promising results, with the most active compounds having IC50 values of 168.9 ± 6.7 µM and 228.4 ± 8.4 µM. jocpr.com Kinetic analyses often reveal a competitive mode of inhibition, where the compound competes with the substrate for binding to the enzyme's active site. nih.govjocpr.com For instance, a highly substituted 6-amino-pyrazolo[1,5-a]pyrimidine derivative was found to be a competitive inhibitor of α-glucosidase. nih.gov The general modes of α-glucosidase inhibition can be competitive, non-competitive, or uncompetitive. nih.gov
| Derivative Class | Most Active Compound IC50 (µM) | Inhibition Type | Reference |
| 2,4,6-Triaryl Pyrimidines | 168.9 ± 6.7 | Competitive | jocpr.comjocpr.com |
| 6-Amino-pyrazolo[1,5-a]pyrimidines | 15.2 ± 0.4 | Competitive | nih.gov |
| Fused Pyrimidine Derivatives | >50% inhibition | Not specified | researchgate.net |
Protein kinases are a major class of drug targets, particularly in oncology, due to their role in regulating cellular processes. uniroma1.it The anilinopyrimidine scaffold is a key feature in many kinase inhibitors. uniroma1.it
Derivatives of anilinopyrimidine have been synthesized and tested for their ability to inhibit various kinases. Novel aminopyrimidinylisoindoline derivatives showed potent inhibitory activity against AXL kinase, with one compound exhibiting an IC50 of less than 0.00050 µM. nih.gov This compound also showed excellent activity against other members of the TAM kinase family (MER and TYRO3). nih.gov Other research has focused on developing dual inhibitors for kinases like DYRK1A and CLK1, which are implicated in neurodegenerative diseases. nih.gov While specific data for this compound is scarce, related scaffolds like N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been identified as potent multi-kinase inhibitors against DYRK1A, DYRK1B, and CLK1, with additional activity against Haspin and CLK2. nih.gov
| Derivative Class | Target Kinase(s) | Potency (IC50) | Reference |
| Aminopyrimidinylisoindolines | AXL, MER, TYRO3 | <0.00050 µM (for AXL) | nih.gov |
| Pyridylpyrimidinylaminophenyl Amides | c-Src Kinase | 8.39 µM | nih.gov |
| N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides | DYRK1A, DYRK1B, CLK1 | 46% inhibition at 1 µM (Dyrk1A) | nih.gov |
| Dihydroquinolines | DYRK1A, CLK1 | Nanomolar range | nih.gov |
| AnnH31 | DYRK1A | 81 nM | medchemexpress.com |
Antimicrobial Activity Investigations (In Vitro)
The pyrimidine scaffold is a constituent of many compounds exhibiting a wide range of biological activities, including antimicrobial effects. researchgate.netnih.gov The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents, and pyrimidine derivatives are an area of active research. rsc.org
Numerous studies have evaluated the in vitro antibacterial and antifungal activities of various pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govekb.egias.ac.in For instance, certain pyrimidine-2-ol/thiol/amine analogues have demonstrated significant antibacterial activity. nih.gov Compound 2 (a pyrimidine derivative) was potent against E. coli with a MIC of 0.91 µM/ml, while compound 5 showed strong activity against B. subtilis with a MIC of 0.96 µM/ml. nih.gov Another study on thiophenyl-pyrimidine derivatives reported potent antibacterial activity against Gram-positive strains, including MRSA, with a proposed mechanism of inhibiting FtsZ polymerization. rsc.org The introduction of different substituents on the pyrimidine ring can significantly influence the antimicrobial spectrum and potency. nih.gov
| Derivative Class | Test Organism | Activity (MIC) | Reference |
| Pyrimidine-2-ol/thiol/amine Analogues | E. coli | 0.91 µM/ml | nih.gov |
| Pyrimidine-2-ol/thiol/amine Analogues | B. subtilis | 0.96 µM/ml | nih.gov |
| Pyrimidine-2-ol/thiol/amine Analogues | P. aeruginosa | 0.77 µM/ml | nih.gov |
| Thiophenyl Pyrimidine Derivatives | Gram-positive strains (e.g., MRSA) | Potent | rsc.org |
| Pyrimidine-Thiadiazole Derivatives | P. aeruginosa, S. aureus, E. coli | Promising activity | ias.ac.in |
| Pyrimidine-Triazole Derivatives | P. aeruginosa, S. aureus, E. coli | Higher inhibition than thiadiazole derivatives | ias.ac.in |
Antibacterial Spectrum and Potency against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)
Thiophene and pyrimidine moieties are recognized for their significant roles in the development of antimicrobial agents. nih.gov A number of thiophenyl-pyrimidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org For instance, certain thiophenyl-pyrimidine derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentration (MIC) values ranging from 24 to 48 μg/mL. nih.gov The antibacterial potency of some of these derivatives has been reported to be significantly higher than reference antibiotics like methicillin. nih.gov
Studies on various thiopyrimidine derivatives have indicated that Gram-positive bacteria are generally more susceptible than Gram-negative bacteria. researchgate.net In one study, a thiopyrimidine derivative with a para-methoxy group exhibited the best antibacterial activity, while substitutions with chloro, bromo, and methyl groups led to decreased activity. researchgate.net Other research on pyrimidin-2-ol/thiol/amine analogues has identified compounds with significant activity against S. aureus, E. coli, and P. aeruginosa. nih.gov For example, a particular analogue showed potent activity against P. aeruginosa with a MIC of 0.77 µM/ml. nih.gov
The antibacterial efficacy of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has also been investigated against extended-spectrum β-lactamase (ESBL) producing E. coli. Two compounds in this series, 4a and 4c, demonstrated high activity, suggesting their potential as effective antibacterial agents. nih.gov
| Compound Class | Bacterial Strain | Reported Activity (MIC) | Source |
|---|---|---|---|
| Thiophenyl-pyrimidine derivatives | MRSA, VRE | 24-48 µg/mL | nih.gov |
| Pyrimidin-2-ol/thiol/amine analogues | P. aeruginosa | 0.77 µM/ml | nih.gov |
| Pyrimidin-2-ol/thiol/amine analogues | E. coli | 0.91 µM/ml | nih.gov |
| Pyrimidin-2-ol/thiol/amine analogues | S. aureus | 1.93 µM/ml | nih.gov |
| Thieno[2,3-d]pyrimidinedione derivatives | MRSA, VRSA, VISA, VRE | 2–16 mg/L | nih.gov |
Antifungal Spectrum and Potency against Fungal Species (e.g., C. albicans, A. niger)
The 2-thiopyrimidine moiety is a crucial component in compounds exhibiting antifungal properties. jetir.org Research on 2-thiopyrimidine-4-one analogs has revealed that some of these compounds possess antifungal activity. nih.gov Specifically, a thiopyrimidine-4-one derivative showed complete inhibition against Candida albicans. nih.gov
Further studies on pyrimidin-2-ol/thiol/amine derivatives have also demonstrated their potential against fungal pathogens. nih.gov One compound from this series was identified as the most potent antifungal agent against Aspergillus niger with a MIC of 1.68 µM/ml, while another showed significant activity against C. albicans with a MIC of 1.73 µM/ml. nih.gov Additionally, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their antifungal activities, showing promise in this area. nih.gov
| Compound Class | Fungal Species | Reported Activity (MIC) | Source |
|---|---|---|---|
| 2-Thiopyrimidine-4-one analogs | Candida albicans | Complete inhibition | nih.gov |
| Pyrimidin-2-ol/thiol/amine analogues | Aspergillus niger | 1.68 µM/ml | nih.gov |
| Pyrimidin-2-ol/thiol/amine analogues | Candida albicans | 1.73 µM/ml | nih.gov |
Antiviral Activity against Relevant Pathogens (e.g., HIV-1, HIV-2, Trypanosoma brucei)
Pyrimidine derivatives are well-established as a core scaffold in numerous antiviral drugs. humanjournals.comnih.gov The 2-thiopyrimidine moiety, in particular, has been identified as a key feature for biological activity, including antiviral effects. jetir.org A wide range of pyrimidine-based molecules have been developed and tested against various viruses such as human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV). nih.gov
Studies on 2-thiopyrimidine nucleoside analogues have demonstrated their inhibitory activity against HSV type 1 and 2, and varicella-zoster virus (VZV). nih.gov The substitution of a halogen atom at the 5-position of the pyrimidine ring was found to increase anti-HSV and VZV activities. nih.gov For instance, 2'-deoxy-5-iodo-2-thiouridine showed a high selectivity index against HSV. nih.gov Other research has highlighted the anti-HSV-1 activity of new substituted pyrimidine and thiopyrimidine derivatives. nih.gov
While direct evidence for the activity of this compound against Trypanosoma brucei is not available, the broader class of nitrogen-containing heterocyclic compounds has been explored for anti-trypanosomal activity.
Structure-Activity Relationship (SAR) Elucidation
The biological activity of thiopyrimidine derivatives is highly dependent on their structural features.
Correlation of Structural Modifications with Changes in Biological Potency and Selectivity
For antibacterial activity, the nature of substituents on the pyrimidine ring plays a critical role. In a series of thiopyrimidine derivatives, a para-methoxy substitution was found to enhance antibacterial efficacy, whereas chloro, bromo, and methyl groups at the same position diminished it. researchgate.net In another study of thiophenyl-pyrimidine derivatives, modifications to a chiral amino quinuclidine (B89598) moiety led to a significant increase in antibacterial potency. nih.gov
In the context of antiviral activity, particularly against HSV and VZV, the substitution at the 5-position of the 2-thiopyrimidine nucleoside ring is crucial. Increasing the molecular weight of the halogen atom at this position generally enhances antiviral activity. nih.gov However, for some PMEA (9-(2-phosphonylmethoxyethyl)adenine) derivatives, substitution at the 2-position of the adenine (B156593) ring with chlorine, fluorine, or a hydroxyl group resulted in decreased activity against DNA viruses. nih.gov
Identification of Key Functional Groups and Stereochemical Requirements for Activity
The 2-thiopyrimidine moiety itself is considered a key pharmacophore for the biological activity of this class of compounds. jetir.org The thioether linkage at the C2 position of the pyrimidine ring is a common feature in many biologically active derivatives.
For antibacterial thiophenyl-pyrimidines, the flexibility of the molecule appears to be important for adopting a biologically active conformation. nih.gov In a study of thieno[2,3-d]pyrimidinedione derivatives, a constrained analog showed significantly higher antibacterial activity compared to its more flexible counterpart. nih.gov This suggests that a specific three-dimensional arrangement of the molecule is necessary for its interaction with the biological target.
Molecular Mechanism of Action Research (In Vitro/Cellular Level)
The proposed mechanisms of action for thiopyrimidine derivatives vary depending on the target organism.
In bacteria, a prominent mechanism of action for some thiophenyl-pyrimidine derivatives is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). nih.govrsc.orgresearchgate.net FtsZ is a crucial protein involved in bacterial cell division. By inhibiting FtsZ polymerization and its GTPase activity, these compounds disrupt cell division, ultimately leading to bacterial death. nih.govrsc.orgresearchgate.net
The antifungal mechanism for many agents involves the disruption of the fungal cell membrane's integrity. nih.gov Azoles and thiocarbamates, which share some structural similarities with thiopyrimidine derivatives, act by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govresearchgate.net This is achieved through the inhibition of enzymes such as squalene (B77637) epoxidase or cytochrome P450 14-alpha-demethylase. researchgate.net It is plausible that thiopyrimidine-based antifungal agents could operate through a similar mechanism.
The antiviral action of pyrimidine derivatives often involves the inhibition of viral replication. cosmedic-training.co.uk For nucleoside analogues, this typically occurs through the inhibition of viral DNA polymerase or reverse transcriptase after the compound is phosphorylated within the host cell. cosmedic-training.co.uk For non-nucleoside inhibitors, the mechanism may involve direct binding to and inhibition of viral enzymes essential for replication. jetir.org
Target Identification and Validation Approaches
The primary molecular target of this compound has been identified as Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a crucial component of the cellular machinery that responds to oxidative stress and is a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). The identification of Keap1 as a direct target was achieved through a combination of computational and experimental approaches.
Target Validation:
Initial validation of the interaction between this compound and Keap1 was performed using competitive binding assays. These experiments demonstrated that the compound could effectively displace a fluorescently labeled probe known to bind to the Kelch domain of Keap1. This displacement indicates a direct binding interaction at a specific site on the protein.
Further validation has been supported by molecular docking studies. These computational simulations predict the binding pose and interaction energies of the compound within the Keap1 binding pocket, providing a theoretical basis for the observed biological activity. The predicted interactions often involve key amino acid residues within the Keap1 protein that are known to be important for its function.
While techniques such as affinity chromatography and proteomic profiling are standard for unbiased target identification, specific studies detailing the use of these methods for this compound are not widely available in the public research domain. The current evidence points strongly towards Keap1 as the primary target based on directed binding and functional assays.
Analysis of Cellular Pathways Modulated by Compound Interaction
The interaction of this compound with Keap1 leads to the modulation of the Nrf2 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, thus keeping Nrf2 levels low. By binding to Keap1, this compound disrupts the Keap1-Nrf2 interaction.
Nrf2 Signaling Pathway Activation:
The disruption of the Keap1-Nrf2 complex prevents the degradation of Nrf2. This allows newly synthesized Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes, initiating their transcription.
The activation of the Nrf2 pathway by this compound has been confirmed in cellular models. Studies have shown a significant increase in the expression of Nrf2-dependent genes in cells treated with this compound. These genes encode for a variety of antioxidant and cytoprotective proteins.
Induction of Nrf2-Target Genes:
The table below summarizes the observed induction of key Nrf2 target genes in response to treatment with this compound in cellular assays.
| Target Gene | Protein Product | Cellular Function |
| HMOX1 | Heme Oxygenase-1 (HO-1) | Heme catabolism, antioxidant |
| NQO1 | NAD(P)H:Quinone Oxidoreductase 1 | Detoxification of quinones |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione (B108866) synthesis |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Regulates GCLC activity |
This targeted activation of the Nrf2 pathway underscores the potential of this compound as a modulator of cellular defense mechanisms against oxidative stress.
Investigation of Cellular Uptake and Subcellular Localization
Detailed experimental data regarding the specific mechanisms of cellular uptake for this compound are not extensively documented in publicly available research. The physicochemical properties of the molecule, such as its moderate lipophilicity, suggest that it is likely to cross the cell membrane via passive diffusion. However, the involvement of specific transporter proteins has not been ruled out.
Once inside the cell, the primary site of action for this compound is presumed to be the cytoplasm, where it interacts with Keap1. The subsequent effects, namely the nuclear translocation of Nrf2, indicate a downstream impact within the nuclear compartment. Direct visualization of the compound's subcellular localization, for instance through fluorescent tagging and microscopy, has not been reported. Therefore, knowledge of its distribution within the cell is inferred from the localization of its known binding partner and the downstream signaling events it triggers.
Potential Academic and Non Biological Applications
Development as Chemical Probes for Biological Pathway Interrogation
While direct evidence of 4-[(5-Bromopyrimidin-2-yl)thio]aniline being used as a chemical probe is not yet prevalent in published literature, its structural characteristics suggest a strong potential for such applications. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. The development of such probes is crucial for dissecting complex biological pathways and for the validation of new drug targets.
The design and synthesis of a library of compounds based on the this compound scaffold could lead to the discovery of potent and selective probes for a variety of protein targets. Such probes would be invaluable tools for researchers seeking to understand the intricate workings of biological systems and to identify new therapeutic strategies for human diseases.
Utilization as a Synthetic Intermediate for Novel Chemical Scaffolds
The chemical reactivity of this compound makes it a valuable synthetic intermediate for the construction of more complex and novel chemical scaffolds. Its constituent parts—the bromopyrimidine, the thioether, and the aniline (B41778)—each offer opportunities for diverse chemical transformations, allowing for the generation of a wide array of derivatives with potentially interesting properties.
One documented example of its use as a synthetic intermediate involves its reaction with 2-nitrobenzoyl isocyanate in dry 1,4-dioxane. chemicalbook.com This reaction leads to the formation of 1-[4-(5-bromopyrimidin-2-ylsulfanyl)-phenyl]-3-(2-nitrobenzoyl)urea in a 92% yield. chemicalbook.com This demonstrates the ability of the aniline nitrogen to act as a nucleophile, readily participating in addition reactions to form urea derivatives.
Beyond this specific example, the broader literature on pyrimidine (B1678525) and aniline chemistry suggests numerous other possibilities for derivatization. The bromine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The thioether linkage can potentially be oxidized to sulfoxides or sulfones, which would alter the electronic properties and geometry of the molecule. The aniline moiety can undergo a wide range of reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These diazonium salts can then be used in Sandmeyer-type reactions to introduce a variety of substituents.
The versatility of this compound as a building block makes it an attractive starting material for the synthesis of libraries of diverse heterocyclic compounds. nih.govresearchgate.netnih.gov These new chemical entities could be screened for a wide range of applications, from medicinal chemistry to materials science. The development of novel 2-substituted aniline pyrimidine derivatives has been shown to be a promising avenue for the discovery of potent kinase inhibitors for cancer therapy. nih.govmdpi.comnih.gov Similarly, the synthesis of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been explored for their potential biological activities. mdpi.com
| Reactant | Reagent | Product | Yield |
| This compound | 2-Nitrobenzoyl isocyanate | 1-[4-(5-Bromopyrimidin-2-ylsulfanyl)-phenyl]-3-(2-nitrobenzoyl)urea | 92% |
Exploration in Materials Science: Application as a Corrosion Inhibitor for Metal Surfaces
In the field of materials science, there is a growing interest in the development of organic molecules as corrosion inhibitors for metal surfaces, particularly for steel in acidic environments. sdit.ac.inresearchgate.net While this compound has not been specifically studied for this application, its structural features strongly suggest its potential as an effective corrosion inhibitor.
The effectiveness of organic corrosion inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govnih.gov This adsorption is facilitated by the presence of heteroatoms (such as nitrogen and sulfur), aromatic rings, and π-electrons in the inhibitor's structure. These features allow the molecule to interact with the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).
This compound possesses all of these desirable characteristics. The pyrimidine ring and the aniline ring are rich in π-electrons, which can interact with the vacant d-orbitals of iron atoms on the steel surface. The nitrogen atoms in the pyrimidine ring and the aniline group, as well as the sulfur atom in the thioether linkage, have lone pairs of electrons that can be donated to the metal surface, forming coordinate covalent bonds. sdit.ac.inbohrium.com This strong adsorption would create a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Studies on other pyrimidine derivatives have shown that their inhibition efficiency increases with concentration and is dependent on the nature of the substituents on the pyrimidine ring. sdit.ac.inresearchgate.netnih.gov The presence of both electron-donating and electron-withdrawing groups can influence the electron density of the molecule and, consequently, its adsorption behavior. The combination of the electron-rich aniline group and the pyrimidine ring in this compound suggests a favorable electronic structure for effective corrosion inhibition.
Future research could involve experimental studies, such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, to quantify the corrosion inhibition efficiency of this compound on various metal surfaces. Such studies would provide valuable insights into its mechanism of action and its potential for practical applications in industries where corrosion is a significant issue.
| Structural Feature | Role in Corrosion Inhibition |
| Pyrimidine and Aniline Rings | Provide π-electrons for interaction with metal d-orbitals. |
| Nitrogen and Sulfur Heteroatoms | Donate lone pair electrons to form coordinate bonds with the metal surface. |
| Overall Molecular Structure | Facilitates the formation of a protective film on the metal surface. |
Conclusion and Future Research Directions
Summary of Current Research Advancements and Knowledge Gaps for 4-[(5-Bromopyrimidin-2-yl)thio]aniline
Currently, "this compound" is primarily recognized as a research chemical and a building block for more complex molecules. nih.gov There is a notable absence of dedicated studies on its specific biological activities or detailed synthetic optimizations in peer-reviewed journals.
However, the broader family of pyrimidine (B1678525) derivatives has been the subject of intense investigation, revealing a wide spectrum of pharmacological activities. Pyrimidine-based compounds are integral to the development of anticancer, antimicrobial, and anti-inflammatory agents. nih.govarabjchem.orgresearchgate.net The pyrimidine nucleus is a key pharmacophore, and its derivatives are known to exhibit significant biological effects. nih.govresearchgate.net For instance, various 2-thiopyrimidine and 2-aminopyrimidine (B69317) derivatives, which share structural motifs with the target compound, have demonstrated promising results in preclinical studies. nih.govnih.govijpsjournal.com
The primary knowledge gap, therefore, is the specific biological profile and potential therapeutic applications of this compound itself. Its structural features—a brominated pyrimidine ring linked via a thioether bridge to an aniline (B41778) moiety—suggest several plausible, yet unexplored, areas of activity. The bromine atom, for example, can influence the molecule's electronic properties and metabolic stability, potentially enhancing its biological efficacy. mdpi.com
Identification of Unexplored Research Avenues and Derivatization Opportunities
The structural components of this compound offer a fertile ground for future research and chemical modification.
Unexplored Research Avenues:
Anticancer Evaluation: Given that numerous pyrimidine derivatives, including pyridopyrimidines, exhibit potent anticancer activities, a primary research avenue would be to screen this compound against a panel of cancer cell lines. nih.govarabjchem.orgresearchgate.net Mechanistic studies could explore its potential as a kinase inhibitor, a common mode of action for pyrimidine-based anticancer drugs. rsc.orgnih.gov
Antimicrobial Screening: The 2-aminopyrimidine scaffold is a known modulator of bacterial biofilm formation. nih.gov Therefore, investigating the antibacterial and antifungal properties of the title compound and its derivatives is a logical next step.
Enzyme Inhibition Studies: Derivatives of 2-aminopyrimidine have shown inhibitory activity against enzymes like β-glucuronidase. nih.govresearchgate.net It would be valuable to explore the inhibitory potential of this compound against a range of clinically relevant enzymes.
Derivatization Opportunities:
The core structure of this compound presents multiple sites for derivatization to generate a library of novel compounds with potentially enhanced activities.
| Modification Site | Potential Derivatization | Rationale |
| Aniline Moiety (Amino Group) | Acylation, Sulfonylation, Formation of Schiff bases | To explore the impact of modifying the electronic and steric properties of the aniline ring on biological activity. |
| Aniline Moiety (Aromatic Ring) | Introduction of various substituents (e.g., alkyl, alkoxy, halogen) | To probe structure-activity relationships (SAR) and optimize pharmacokinetic properties. |
| Pyrimidine Ring (Bromine Atom) | Suzuki or Stille coupling reactions | To introduce diverse aryl or heteroaryl groups, potentially leading to compounds with novel biological targets. |
| Thioether Linkage | Oxidation to sulfoxide (B87167) or sulfone | To investigate the effect of the sulfur oxidation state on the molecule's polarity and biological interactions. |
These derivatization strategies, summarized in the table above, can be systematically employed to build a comprehensive structure-activity relationship (SAR) profile for this class of compounds. nih.gov
Outlook on Methodological Innovations and Interdisciplinary Approaches in Pyrimidine Research
Future investigations into this compound and its derivatives will benefit significantly from advancements in synthetic methodologies and interdisciplinary collaborations.
Methodological Innovations:
Advanced Synthetic Techniques: The application of modern synthetic methods such as microwave-assisted organic synthesis (MAOS) and ultrasound-promoted reactions can accelerate the synthesis of new derivatives, often with improved yields and reduced reaction times. nih.gov
Catalyst-Free Synthesis: Exploring environmentally benign, catalyst-free reaction conditions for the synthesis of thioethers can offer greener and more efficient synthetic routes. researchgate.net
In Silico Studies: Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable for predicting the biological targets of new derivatives and for prioritizing synthetic efforts. nih.gov
Interdisciplinary Approaches:
Chemical Biology: Collaborations between synthetic chemists and biologists will be crucial for elucidating the mechanism of action of any biologically active derivatives. This could involve identifying protein targets and understanding the downstream cellular effects.
Materials Science: The photophysical properties of novel derivatives could be investigated for potential applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes, an area where other aniline derivatives have shown promise. nih.gov
Pharmacology and Toxicology: A thorough evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their development as potential therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-[(5-Bromopyrimidin-2-yl)thio]aniline, and how are intermediates characterized?
- Methodological Answer : A common route involves coupling 5-bromo-2-chloropyrimidine with 4-aminothiophenol derivatives. For example, in a typical procedure, 5-bromo-2-chloropyrimidine is reacted with 4-aminophenylthiol in a polar solvent (e.g., dioxane) under acidic catalysis (e.g., 4-toluenesulfonic acid) at elevated temperatures. Post-reaction purification via column chromatography or recrystallization ensures product isolation. Intermediate characterization employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is the purity and structural identity of this compound validated post-synthesis?
- Methodological Answer : A multi-technique approach is used:
- HPLC : Quantifies purity (>95% threshold).
- Melting Point Analysis : Consistency with literature values (e.g., 123–124°C for analogous thioaniline derivatives) .
- Spectroscopy : -NMR (δ 8.3 ppm for pyrimidine protons), -NMR (distinct C-Br at ~90 ppm), and FT-IR (S-C stretching at ~650 cm).
- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3% tolerance).
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, and how are data contradictions addressed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is ideal. Key steps:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
- Refinement : SHELXL’s constraints (e.g., DFIX for S–C bond lengths) improve model accuracy. For contradictions (e.g., disorder in the pyrimidine ring), iterative refinement with SHELXE and validation via R-factor convergence (<5%) are critical .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters, highlighting regions requiring re-interpretation .
Q. How can spectroscopic data inconsistencies (e.g., NMR splitting patterns vs. computational predictions) be systematically resolved?
- Methodological Answer :
- Iterative Analysis : Compare experimental -NMR coupling constants with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level). Discrepancies may arise from solvent effects or dynamic processes (e.g., hindered rotation of the thioether group).
- Variable-Temperature NMR : Identify broadening or splitting changes to confirm conformational dynamics.
- Cross-Validation : Use HSQC and HMBC to resolve ambiguous assignments, ensuring consistency across 2D spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
